4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Overview
Description
“4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula FC6H3(CF3)CO2H . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)c1ccc(F)c(c1)C(F)(F)F
. This indicates the presence of a carboxylic acid group (CO2H), a trifluoromethyl group (CF3), and a fluorine atom attached to a benzene ring. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, benzoic acid derivatives can generally participate in a variety of reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Scientific Research Applications
Molecular Properties and Metabolic Fate
A study by Ghauri et al. (1992) explored the molecular properties of a series of substituted benzoic acids, including 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. The research focused on understanding the physicochemical properties influencing their metabolic fate, particularly glucuronidation versus glycine conjugation in rats. This study offers insights into drug metabolism and benzoate metabolism mechanisms (Ghauri et al., 1992).
Synthesis of Androgen Receptor Antagonists
In 2012, Li Zhi-yu conducted research on synthesizing androgen receptor antagonists, employing a compound structurally related to this compound. This synthesis is significant in the development of pharmaceutical compounds targeting androgen receptors (Li Zhi-yu, 2012).
Directed Lithiation in Organic Synthesis
Bennetau et al. (1995) described the directed lithiation of benzoic acids, including derivatives similar to this compound. This process is crucial for creating ortho-substituted products in organic synthesis, demonstrating the utility of this class of compounds in chemical synthesis (Bennetau et al., 1995).
Fluorinated Compounds in Methanogenic Consortium
A 1993 study by Londry and Fedorak utilized fluorinated benzoic acids, closely related to this compound, to trace the metabolic pathway of m-cresol in a methanogenic consortium. This research highlights the application of such compounds in environmental and microbial studies (Londry & Fedorak, 1993).
Development of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) explored the synthesis of α-trifluoromethyl α-amino acids, using precursors akin to this compound. This research is significant in the synthesis of novel amino acids with potential pharmaceutical applications (Burger et al., 2006).
Synthesis of Nucleoside Derivatives
In 2018, Break and Al-harthi synthesized new nucleoside derivatives from a compound structurally related to this compound. This research contributes to the development of fluorinated nucleosides with enhanced biological and chemical stability (Break & Al-harthi, 2018).
Role in Liquid Crystal Research
Fouzai et al. (2018) investigated linear supra-molecular liquid crystals using compounds similar to this compound. This study provides insights into the design and properties of advanced materials in the field of liquid crystal research (Fouzai et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting potential interactions with a variety of biological targets .
Mode of Action
As a benzoic acid derivative, it may interact with its targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms could enhance the compound’s binding affinity and selectivity .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is currently unavailable . The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed, distributed, metabolized, and excreted by the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDVVWPLFZFUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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